エタンブトール二塩酸塩
概要
説明
Ethambutol Hydrochloride is an oral chemotherapeutic agent which is specifically effective against actively growing microorganisms of the genus Mycobacterium, including M. tuberculosis . It is used to treat tuberculosis (TB) and is also used as part of a combination regimen in the therapy of nontuberculous mycobacterial infections .
Synthesis Analysis
Ethambutol can be synthesized by reacting 2-aminobutanol with 1,2-dichloroethane in the presence of sodium hydroxide . An alternative method involves preparing (+) 2-aminobutanol by reducing ethyl ester of L-2-aminobutyric acid hydrochloride with hydrogen using simultaneously Raney nickel and platinum oxide catalysts . Another synthesis method involves enantiomeric separation of rac-2-benzylamino-3-butyl-1-ol, alkylation of the S-enantiomer with 1,2-dibromoethane, and catalytic N-debenzylation .
Molecular Structure Analysis
The structural formula of Ethambutol Hydrochloride is C10H24N2O2•2HCl . It has been found that Ethambutol binds to similar domains in EmbB and EmbC, thereby inhibiting the arabinosyltransferase activity necessary for the creation of components of the mycobacterial cell wall .
Chemical Reactions Analysis
Ethambutol diffuses into Mycobacterium cells and inhibits the arabinosyltransferases, preventing the formation of the cell wall components arabinogalactan and lipoarabinomannan, and preventing cell division .
Physical and Chemical Properties Analysis
Ethambutol Hydrochloride is a white, crystalline powder . It is freely soluble in water; soluble in alcohol and in methanol . The density and viscosity of aqueous Ethambutol Hydrochloride solutions have been studied at different temperatures and concentrations .
科学的研究の応用
エタンブトール二塩酸塩:科学研究応用の包括的な分析
結核の治療: エタンブトール二塩酸塩は、主に結核 (TB) の治療における抗マイコバクテリア薬として使用されます。薬剤耐性TB株の発生を防ぐために、イソニアジド、リファンピシン、ピラジナミドなどの他の抗生物質と組み合わせて処方されることがよくあります。 エタンブトールは、マイコバクテリアの細胞壁のアラビノガラクタンの生合成を阻害し、細胞壁の透過性を高めます .
多剤耐性結核の研究: 研究では、特に発生率の高い地域において、多剤耐性結核 (MDR-TB) を理解し、克服するためにエタンブトール二塩酸塩が使用されています。 TB治療レジメンの有効性と薬剤耐性メカニズムの研究に役立ちます .
薬物動態および薬力学研究: エタンブトールの薬物動態、例えば経口バイオアベイラビリティ、最大濃度 (Cmax)、最大濃度に達する時間 (Tmax)、曲線下面積 (AUC) は、投与レジメンを最適化するための研究の対象となっています。 研究では、特にCYP1A2による薬物代謝に影響を与える遺伝子多型も調べられています .
眼毒性メカニズムの探求: エタンブトールは、視神経症を引き起こすことが知られており、科学研究では、この眼毒性の背後にある正確なメカニズムを解明することを目的としています。 エタンブトールとその代謝物の金属キレート効果が、この副作用に寄与する要因であるとされています .
分析方法の開発: エタンブトール二塩酸塩は、生物学的サンプル中の定量化のための分析方法の開発に使用されています。 グラフェンオキシドナノシートベースの分散型固相マイクロ抽出とイオンモビリティ分光法を組み合わせた手法が、その感度、迅速性、環境への優しさについて研究されています .
TB治療のためのナノデリバリーシステム: 近年の進歩には、薬物送達効率を向上させ、副作用を軽減することを目的としたナノデリバリーシステムへのエタンブトール二塩酸塩の製剤が含まれています。 これらのシステムは、エタンブトールのバイオアベイラビリティと治療効果を強化する可能性があります .
抗炎症作用: 広く研究されているわけではないですが、エタンブトール二塩酸塩の潜在的な抗炎症作用を調べることに関心が寄せられています。様々な炎症性マーカーや経路への影響は、TB治療を超えた新たな治療用途の可能性を開きます。
併用療法研究: エタンブトール二塩酸塩は、他のマイコバクテリア感染症に対する併用療法レジメンの一部としても研究されています。他の抗菌薬との相乗効果は、非結核性マイコバクテリア疾患の治療に不可欠となる可能性があります。
この分析は、エタンブトール二塩酸塩の様々な科学研究応用のスナップショットを提供しています。それぞれの応用は、結核とその関連する健康上の課題の理解と管理に貢献しています。
MilliporeSigma - Ethambutol antimycobacterial MDPI - Novel Anti-Tuberculosis Nanodelivery Formulation of Ethambutol DrugBank Online - Ethambutol: Uses, Interactions, Mechanism of Action Springer - Exploration of the Plausible Mechanism of Ethambutol Induced Optic Neuropathy Springer - Determination of ethambutol in biological samples using graphene oxide nanosheets
作用機序
Ethambutol dihydrochloride, also known as Ethambutol Hydrochloride or Ethambutol HCL, is an antituberculosis agent used in the prophylaxis and treatment of tuberculosis (TB) .
Target of Action
Ethambutol primarily targets the arabinosyltransferases (embA, embB, and embC) in Mycobacterium cells . These enzymes are crucial for the formation of cell wall components arabinogalactan and lipoarabinomannan .
Mode of Action
Once Ethambutol diffuses into Mycobacterium cells, it inhibits the arabinosyltransferases, thereby preventing the formation of arabinogalactan and lipoarabinomannan . This inhibition disrupts the cell wall synthesis and prevents cell division .
Biochemical Pathways
The inhibition of arabinosyltransferases leads to decreased concentrations of arabinogalactan in the cell wall, reducing the number of binding sites for mycolic acid . This results in the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan, a component of a cell surface molecule involved in interaction with host cells, may also be reduced, potentially interfering with mycobacterial interaction with host cells .
Pharmacokinetics
Ethambutol is administered daily and has a long duration of action . It is indicated in combination with other anti-tuberculosis drugs in the treatment of pulmonary tuberculosis . Ethambutol is known to penetrate inflamed meninges to reach therapeutic levels in the cerebrospinal fluid . It also accumulates in erythrocytes .
Result of Action
The primary result of Ethambutol’s action is the inhibition of cell division in Mycobacterium cells due to disruption of cell wall synthesis . This bacteriostatic effect makes Ethambutol effective against Mycobacterium tuberculosis and some other mycobacteria .
Action Environment
The efficacy and stability of Ethambutol can be influenced by various environmental factors. For instance, the presence of isoniazid-resistant strains of Mycobacterium tuberculosis led to the development of Ethambutol . Additionally, the drug’s action can be affected by the patient’s health status, such as inflammation of the meninges .
Safety and Hazards
生化学分析
Biochemical Properties
Ethambutol dihydrochloride is a bacteriostatic agent . It interacts with arabinosyltransferases (embA, embB, and embC), enzymes that are crucial for the formation of the cell wall components arabinogalactan and lipoarabinomannan . By inhibiting these enzymes, Ethambutol dihydrochloride prevents cell division .
Cellular Effects
Ethambutol dihydrochloride diffuses into Mycobacterium cells . Once inside the cell, it inhibits the formation of the cell wall components arabinogalactan and lipoarabinomannan, thereby preventing cell division . Decreased concentrations of arabinogalactan in the cell wall reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan is a component of a cell surface molecule involved in the interaction with host cells . Reduced levels of lipoarabinomannan may interfere with mycobacterial interaction with host cells .
Molecular Mechanism
The molecular mechanism of Ethambutol dihydrochloride involves the inhibition of arabinosyltransferases . These enzymes polymerize arabinose into arabinan and then arabinogalactan, a mycobacterial cell wall constituent . By inhibiting these enzymes, Ethambutol dihydrochloride obstructs the formation of the cell wall, thereby exerting its bacteriostatic activity .
Temporal Effects in Laboratory Settings
The onset of optic neuropathy, a serious side effect of Ethambutol dihydrochloride, is typically 2 to 8 months after starting the drug but may occur anytime from a few days to more than a year after starting . Loss of vision may continue to progress for some weeks after stopping Ethambutol dihydrochloride . It may be a few months before it is clear how much visual recovery there will be .
Dosage Effects in Animal Models
The selection of the ‘right’ animal models remains crucial; the species selected must be relevant (to humans) and sensitive with regard to three basic variables: pharmacodynamics, pharmacokinetics (including metabolism) and the mechanisms underlying the toxicity in the target human diseases .
Metabolic Pathways
Ethambutol dihydrochloride is mainly oxidized by an aldehyde dehydrogenase to an aldehyde metabolite, followed by conversion to the dicarboxylic acid 2,2’- (ethylinediimino)di-butyric acid .
Transport and Distribution
Ethambutol dihydrochloride is a Biopharmaceutics Classification System (BCS) Class III drug with permeability properties approaching the border between BCS Class I and III . This suggests that it can be transported and distributed within cells and tissues.
Subcellular Localization
Ethambutol dihydrochloride diffuses into Mycobacterium cells . Once inside the cell, it inhibits the formation of the cell wall components, thereby preventing cell division . This suggests that Ethambutol dihydrochloride is localized within the cell where it exerts its effects.
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Ethambutol Hydrochloride involves the reaction of 2,2'-(ethylenediimino)di-1-butanol with hydrochloric acid.", "Starting Materials": [ "2,2'-(ethylenediimino)di-1-butanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,2'-(ethylenediimino)di-1-butanol in water, hydrochloric acid is added dropwise.", "The reaction mixture is stirred for several hours at room temperature.", "The precipitated Ethambutol Hydrochloride is filtered and washed with water.", "The product is dried under vacuum to obtain the final product." ] } | |
CAS番号 |
1070-11-7 |
分子式 |
C10H26Cl2N2O2 |
分子量 |
277.23 g/mol |
IUPAC名 |
[(2S)-1-hydroxybutan-2-yl]-[2-[[(2S)-1-hydroxybutan-2-yl]azaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |
InChIキー |
AUAHHJJRFHRVPV-BZDVOYDHSA-N |
異性体SMILES |
CC[C@@H](CO)[NH2+]CC[NH2+][C@@H](CC)CO.[Cl-].[Cl-] |
SMILES |
CCC(CO)NCCNC(CC)CO.Cl.Cl |
正規SMILES |
CCC(CO)[NH2+]CC[NH2+]C(CC)CO.[Cl-].[Cl-] |
外観 |
White to off-white crystalline powder. |
22196-75-4 1070-11-7 |
|
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dexambutol EMB Fatol EMB Hefa EMB-Fatol EMB-Hefa Etambutol Llorente Ethambutol Ethambutol Hydrochloride Etibi Hydrochloride, Ethambutol Llorente, Etambutol Miambutol Myambutol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ethambutol Hydrochloride against Mycobacterium tuberculosis?
A1: Ethambutol Hydrochloride targets the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. Specifically, it inhibits the enzymes arabinosyl transferases, which are responsible for incorporating arabinose into arabinogalactan. [] This disruption weakens the cell wall, ultimately leading to bacterial death. []
Q2: How effective is Ethambutol Hydrochloride in treating tuberculosis, and what other drugs is it typically combined with?
A2: Ethambutol Hydrochloride is most effective when used in combination with other anti-tuberculosis drugs like rifampicin, isoniazid, and pyrazinamide. [, , , ] This multi-drug approach is essential for achieving optimal bactericidal activity, preventing the emergence of drug resistance, and ensuring treatment success. [, ]
Q3: Does the route of administration affect the efficacy of Ethambutol Hydrochloride?
A3: Research suggests that intravenous administration of Ethambutol Hydrochloride can achieve significantly higher serum concentrations compared to oral administration. [] This difference in pharmacokinetic profiles might influence treatment efficacy depending on factors like disease severity and individual patient characteristics.
Q4: Are there any known biomarkers to monitor Ethambutol Hydrochloride treatment response?
A4: While there are no established biomarkers specifically for Ethambutol Hydrochloride, monitoring serum uric acid levels could offer insights into treatment response. Studies show that long-term administration of Ethambutol Hydrochloride can reduce serum uric acid levels in hyperuricemic rats. [] This effect might be linked to EMB's potential influence on purine metabolism. []
Q5: What is the molecular formula and weight of Ethambutol Hydrochloride?
A5: The molecular formula of Ethambutol Hydrochloride is C10H24N2O2·2HCl, and its molecular weight is 277.23 g/mol. [, ]
Q6: What spectroscopic techniques are commonly employed to characterize Ethambutol Hydrochloride?
A6: Researchers often utilize a combination of spectroscopic methods to characterize Ethambutol Hydrochloride, including: * Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are useful for confirming the structure and studying polymorphic forms. [, , ] * Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps analyze functional groups and assess potential interactions with excipients in formulations. [, ]
Q7: What are the standard analytical methods for quantifying Ethambutol Hydrochloride in pharmaceutical formulations?
A7: Several analytical techniques have been developed and validated for accurate and reliable quantification of Ethambutol Hydrochloride, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. Different variations of HPLC are used, including: * HPLC with pre-column derivatization using reagents like phenylethyl isocyanate, enhancing sensitivity and selectivity for EMB detection. [, , , ] * HPLC with ultraviolet (UV) detection, a widely adopted method for its simplicity and cost-effectiveness. [, , , , , ] * HPLC with charged aerosol detection (CAD), offering enhanced sensitivity and a wider dynamic range compared to traditional UV detection. []
Q8: What are the challenges associated with formulating Ethambutol Hydrochloride?
A8: Ethambutol Hydrochloride presents inherent challenges in formulation development, primarily due to its: * High dose requirement, necessitating larger tablet sizes and potentially impacting patient compliance. [, ] * Poor flowability and compressibility, making it difficult to process into tablets with consistent weight and hardness. []
Q9: How can these formulation challenges be addressed?
A9: Researchers are exploring various strategies to enhance the processability and patient acceptability of Ethambutol Hydrochloride formulations. Some promising approaches include: * Spherical Agglomeration: This technique improves flow properties, compressibility, and packing characteristics, ultimately enhancing tablet manufacturing efficiency. [] * Effervescent Tablets: Formulating Ethambutol Hydrochloride as effervescent tablets can improve palatability and facilitate administration, particularly in pediatric patients. [] * Dry Powder Inhaler (DPI): Developing EMB formulations for DPI could offer targeted lung delivery, potentially improving therapeutic outcomes in pulmonary tuberculosis. []
Q10: What are the known toxicological concerns associated with Ethambutol Hydrochloride?
A10: The primary safety concern with Ethambutol Hydrochloride is its potential for ocular toxicity, particularly optic neuritis, which can lead to vision impairment. [, , ] Regular eye examinations are crucial during treatment to monitor for any signs of visual disturbances.
Q11: Are there any known mechanisms of resistance to Ethambutol Hydrochloride in Mycobacterium tuberculosis?
A11: Resistance to Ethambutol Hydrochloride can arise from mutations in the genes encoding arabinosyl transferases, the drug's primary target. [] These mutations reduce the enzyme's sensitivity to EMB, rendering the drug ineffective.
Q12: What are the key SHE (Safety, Health, and Environment) considerations for handling and disposal of Ethambutol Hydrochloride?
A12: While specific SHE regulations may vary depending on location and context, some general principles apply: * Handling: Use appropriate personal protective equipment (PPE) to minimize exposure during handling. * Disposal: Dispose of EMB and contaminated materials according to local regulations to prevent environmental contamination.
Q13: What are some of the emerging cross-disciplinary applications of Ethambutol Hydrochloride?
A13: Beyond its established role in tuberculosis treatment, Ethambutol Hydrochloride is being investigated for potential applications in other areas, including: * Hyperuricemia treatment: Research suggests that EMB might have a role in managing hyperuricemia by influencing purine metabolism. [, ] * Metal complexation: Studies exploring the interaction of Ethambutol Hydrochloride with metal ions like nickel and copper could lead to novel applications in areas like catalysis and materials science. []
Q14: What are some future directions for research on Ethambutol Hydrochloride?
A14: Future research on Ethambutol Hydrochloride could focus on: * Developing more patient-friendly formulations, such as taste-masked pediatric formulations or long-acting injectables, to improve adherence. [] * Elucidating the complete mechanism of action and identifying novel drug targets to combat emerging drug resistance. * Investigating potential off-target effects and drug interactions to optimize safety and efficacy profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。